molecular formula C21H26ClN3O3S B11122422 Methyl 4-(4-chlorophenyl)-2-{[(4-propylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate

Methyl 4-(4-chlorophenyl)-2-{[(4-propylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B11122422
M. Wt: 436.0 g/mol
InChI Key: LPCKJVPGUBXEDW-UHFFFAOYSA-N
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Description

METHYL 4-(4-CHLOROPHENYL)-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-CHLOROPHENYL)-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions might target the carbonyl groups or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, thiophene-3-carboxamide.

    Piperazine Derivatives: Compounds such as 1-(4-chlorophenyl)piperazine, 1-(2-methoxyphenyl)piperazine.

Uniqueness

METHYL 4-(4-CHLOROPHENYL)-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene core with a chlorophenyl group and a piperazine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H26ClN3O3S

Molecular Weight

436.0 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-2-[[2-(4-propylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H26ClN3O3S/c1-3-8-24-9-11-25(12-10-24)13-18(26)23-20-19(21(27)28-2)17(14-29-20)15-4-6-16(22)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,23,26)

InChI Key

LPCKJVPGUBXEDW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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